2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid
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Overview
Description
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxycarbonyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a methoxycarbonylating agent under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the methoxycarbonyl group. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and ensure quality control.
Chemical Reactions Analysis
Types of Reactions
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or an alkyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base, such as triethylamine or pyridine, to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system being studied. The methoxycarbonyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)acetic acid can be compared with other similar compounds, such as:
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of an acetic acid moiety.
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)butanoic acid: This compound features a butanoic acid moiety, providing different chemical and biological properties.
2-((5S)-5-(methoxycarbonyl)pyrrolidin-3-yl)pentanoic acid: This compound has a pentanoic acid moiety, which may affect its reactivity and applications.
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-[(5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-5(4-9-6)3-7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11)/t5?,6-/m0/s1 |
InChI Key |
PPERIBGXNZHSQU-GDVGLLTNSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)CC(=O)O |
Canonical SMILES |
COC(=O)C1CC(CN1)CC(=O)O |
Origin of Product |
United States |
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